molecular formula C5H6N2O3S B8307973 2-Methylsulphinyl-3-nitropyrrole

2-Methylsulphinyl-3-nitropyrrole

Cat. No. B8307973
M. Wt: 174.18 g/mol
InChI Key: VNHRBDZDRWBDPB-UHFFFAOYSA-N
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Patent
US04407808

Procedure details

A solution of 2-methylthio-3-nitropyrrole (2.5 g, 0.016 mol) in glacial acetic acid (70 ml) and hydrogen peroxide (2 ml, 0.017 mol, 100 vol) was heated at 60° for 41/2 hours. The solvent was removed in vacuo (after first checking that no peroxide remained), and the residue was recrystallised from propan-2-ol to give 2-methylsulphinyl-3-nitropyrrole (2.3 g, 85% m.p. 162°-164°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:4][CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[OH:11]O>C(O)(=O)C>[CH3:1][S:2]([C:3]1[NH:4][CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])=[O:11]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CSC=1NC=CC1[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo (after first checking that no peroxide
CUSTOM
Type
CUSTOM
Details
was recrystallised from propan-2-ol

Outcomes

Product
Name
Type
product
Smiles
CS(=O)C=1NC=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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